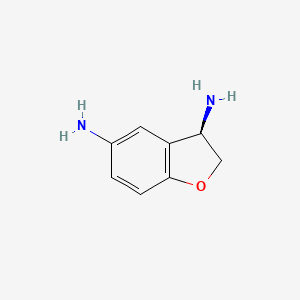
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two amine groups at the 3 and 5 positions of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a nitro precursor followed by cyclization. The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or the benzofuran ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3,5-diamine: Lacks the (3R) stereochemistry.
2,3-Dihydro-1-benzofuran-3,6-diamine: Different position of the amine group.
2,3-Dihydro-1-benzofuran-4,5-diamine: Different position of the amine group.
Uniqueness
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine is unique due to its specific stereochemistry and the position of the amine groups. This configuration can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3,5-diamine |
InChI |
InChI=1S/C8H10N2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,9-10H2/t7-/m0/s1 |
InChI Key |
SDXYVIUQLJRXHV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)N)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


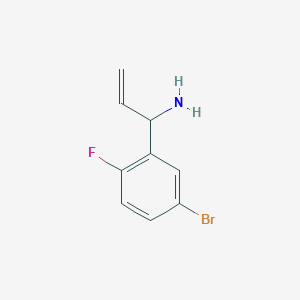
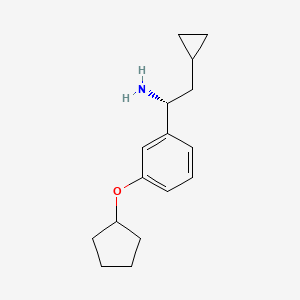
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
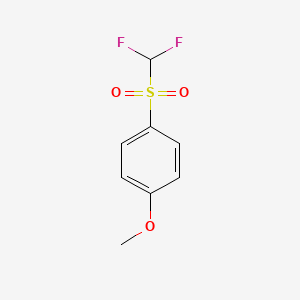
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
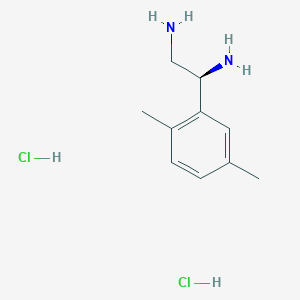
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
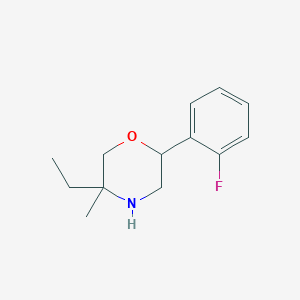
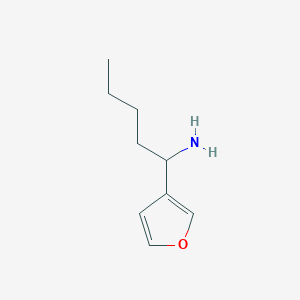
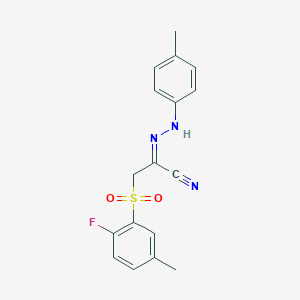
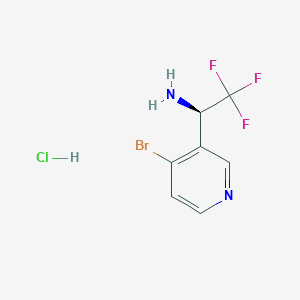
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)

